An In-Depth Technical Guide to (3-(Bromomethyl)phenyl)trimethylsilane: Properties, Reactivity, and Synthetic Applications
An In-Depth Technical Guide to (3-(Bromomethyl)phenyl)trimethylsilane: Properties, Reactivity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(3-(Bromomethyl)phenyl)trimethylsilane , a versatile bifunctional reagent, holds significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both a reactive benzylic bromide and a stable trimethylsilyl group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, reactivity, and practical applications, drawing upon established chemical principles and available data.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for (3-(Bromomethyl)phenyl)trimethylsilane is not extensively documented in publicly available literature, its properties can be reliably inferred from the well-established characteristics of its constituent functional groups and closely related analogs.
Physical Properties
The physical state of (3-(Bromomethyl)phenyl)trimethylsilane is expected to be a liquid at room temperature, a common characteristic of many organosilane derivatives with similar molecular weights. Key physical properties are summarized in the table below.
| Property | Value | Source/Rationale |
| CAS Number | 17903-44-5 | Chemical Abstracts Service Registry[1][2][3] |
| Molecular Formula | C₁₀H₁₅BrSi | Derived from its chemical structure. |
| Molecular Weight | 243.22 g/mol | Calculated from the molecular formula.[1][2] |
| Appearance | Colorless to pale yellow liquid | Inferred from analogous compounds like (bromomethyl)trimethylsilane.[4] |
| Boiling Point | Not explicitly reported; estimated to be in the range of 240-260 °C at atmospheric pressure. | Estimation based on the boiling points of related structures such as phenyltrimethylsilane and benzyl bromide. |
| Density | Not explicitly reported; estimated to be approximately 1.1 - 1.2 g/mL at 25 °C. | Estimation based on the densities of similar brominated aromatic compounds and organosilanes. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, hexanes). Insoluble in water. | Expected behavior for a nonpolar organosilane compound. The compound is reactive with water. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (3-(Bromomethyl)phenyl)trimethylsilane. The expected spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule.
-
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet integrating to 9 protons, typically found in the upfield region around δ 0.2-0.3 ppm.
-
Benzylic Protons (-CH₂Br): A singlet integrating to 2 protons, located in the range of δ 4.4-4.6 ppm, characteristic of a methylene group attached to both an aromatic ring and a bromine atom.
-
Aromatic Protons: A complex multiplet pattern in the region of δ 7.2-7.6 ppm, corresponding to the four protons on the disubstituted benzene ring. The meta-substitution pattern will lead to a specific splitting pattern that can be resolved with high-field NMR.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Trimethylsilyl Carbons (-Si(CH₃)₃): A signal in the upfield region, typically around δ -1 to -3 ppm.
-
Benzylic Carbon (-CH₂Br): A signal around δ 32-35 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 125-140 ppm). The carbon attached to the silicon atom (ipso-carbon) will appear at a distinct chemical shift.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
Si-CH₃ symmetric deformation: A strong, characteristic band around 1250 cm⁻¹.
-
Si-C stretching: Bands in the region of 840-860 cm⁻¹.
-
C-Br stretching: A band in the fingerprint region, typically around 600-700 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). Fragmentation patterns would likely involve the loss of a bromine atom, a methyl group from the trimethylsilyl moiety, or the entire trimethylsilyl group.
Synthesis of (3-(Bromomethyl)phenyl)trimethylsilane
The most direct and industrially scalable synthesis of (3-(Bromomethyl)phenyl)trimethylsilane involves the radical bromination of the corresponding methyl-substituted precursor, 3-methylphenyltrimethylsilane.
Recommended Synthetic Protocol: Benzylic Bromination
This method utilizes a radical initiator and a source of bromine to selectively functionalize the benzylic position.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylphenyltrimethylsilane (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.02-0.05 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation to afford (3-(Bromomethyl)phenyl)trimethylsilane as a clear liquid.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is used as a source of bromine in low concentration, which favors radical substitution at the benzylic position over electrophilic aromatic substitution on the benzene ring.
-
Radical Initiator: BPO or AIBN are used to initiate the radical chain reaction by providing an initial source of radicals upon decomposition with heat or light.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the silyl group and potential side reactions.
Chemical Reactivity and Synthetic Utility
The dual functionality of (3-(Bromomethyl)phenyl)trimethylsilane makes it a valuable building block in multi-step organic synthesis. The benzylic bromide is susceptible to nucleophilic substitution and the formation of organometallic reagents, while the trimethylsilyl group can participate in various cross-coupling reactions.
Nucleophilic Substitution Reactions
The benzylic bromide is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the benzylic position.
General Reaction Scheme:
Where Nu⁻ can be, for example, CN⁻, N₃⁻, OR⁻, SR⁻, or stabilized carbanions.
Workflow for Nucleophilic Substitution:
(3-(Bromomethyl)phenyl)trimethylsilane + Mg --(Anhydrous Ether)--> (3-(Trimethylsilyl)phenyl)methylmagnesium bromide
Caption: Workflow for the preparation of a Grignard reagent.
Key Considerations for Grignard Reactions:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be oven-dried, and anhydrous solvents must be used. [5][6][7][8][9]* Initiation: The reaction between the organic halide and magnesium can sometimes be difficult to initiate. The use of a small crystal of iodine or mechanical agitation can help to activate the magnesium surface. [5]
Palladium-Catalyzed Cross-Coupling Reactions
The trimethylsilyl group on the aromatic ring can act as a surrogate for a halide in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. This requires activation of the silicon-carbon bond, typically with a fluoride source or under basic conditions.
General Reaction Scheme (Hiyama Coupling):
Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.
Experimental Protocol Considerations:
-
Catalyst: A variety of palladium catalysts can be used, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand. *[10][11][12] Activator: A fluoride source like TBAF (tetrabutylammonium fluoride) or a base is typically required to activate the organosilane for transmetalation to the palladium center.
-
Solvent: Anhydrous polar aprotic solvents like THF or dioxane are commonly used.
Wittig Reaction
The benzylic bromide can be converted into a phosphonium salt, which upon deprotonation yields a Wittig reagent. This reagent can then be used to convert aldehydes and ketones into alkenes.
Reaction Sequence:
-
(3-(Bromomethyl)phenyl)trimethylsilane + PPh₃ --> [(3-(Trimethylsilyl)phenyl)methyl]triphenylphosphonium bromide
-
[(3-(Trimethylsilyl)phenyl)methyl]triphenylphosphonium bromide + Base --> (3-(Trimethylsilyl)phenyl)methylene]triphenylphosphorane
-
(3-(Trimethylsilyl)phenyl)methylene]triphenylphosphorane + R₂C=O --> 3-(2-R-ethenyl)phenyl]trimethylsilane + Ph₃PO
Key aspects of the Wittig reaction:
-
The formation of the phosphonium salt is a standard Sₙ2 reaction. *[6][13][14][15] A strong base, such as n-butyllithium or sodium hydride, is required to deprotonate the phosphonium salt to form the ylide. *[14] The reaction with the carbonyl compound proceeds via a four-membered oxaphosphetane intermediate.
[6][13][14]### 4. Safety and Handling
(3-(Bromomethyl)phenyl)trimethylsilane should be handled with care in a well-ventilated fume hood. As with other benzylic bromides, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture and strong oxidizing agents. The container should be tightly sealed under an inert atmosphere.
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(3-(Bromomethyl)phenyl)trimethylsilane is a highly valuable and versatile reagent in modern organic synthesis. Its ability to undergo a wide range of chemical transformations at two distinct reactive sites provides synthetic chemists with a powerful tool for the construction of complex molecules. The strategic application of this reagent in nucleophilic substitutions, organometallic chemistry, and cross-coupling reactions opens up numerous possibilities for the synthesis of novel compounds for pharmaceutical and materials science applications. As a Senior Application Scientist, I highly recommend the exploration of this reagent's potential in your research and development endeavors.
References
-
Benzene, 1-(bromomethyl)-3-(trimethylsilyl)- (CAS# 17903-44-5). (n.d.). ChemScence. Retrieved January 22, 2026, from [Link]
-
Grignard Reaction. (n.d.). Retrieved January 22, 2026, from [Link]
-
Palladium Cross-Coupling - COSyS. (n.d.). Retrieved January 22, 2026, from [Link]
-
Wittig reaction - Name-Reaction.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 22, 2026, from [Link]
-
One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - NIH. (2023, September 18). Retrieved January 22, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
Grignard reagent formation. (n.d.). Retrieved January 22, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - Illinois Experts. (2006, February 16). Retrieved January 22, 2026, from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 22, 2026, from [Link]
-
GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL - Theochem @ Mercer University. (n.d.). Retrieved January 22, 2026, from [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved January 22, 2026, from [Link]
Sources
- 1. future4200.com [future4200.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. angenesci.com [angenesci.com]
- 4. Page loading... [guidechem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium Cross-Coupling – COSyS [cosys.chimie.unistra.fr]
- 12. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. web.mnstate.edu [web.mnstate.edu]
